Journal Name:Iranian Polymer Journal
Journal ISSN:1026-1265
IF:2.485
Journal Website:http://link.springer.com/journal/13726
Year of Origin:0
Publisher:Springer International Publishing AG
Number of Articles Per Year:94
Publishing Cycle:Monthly
OA or Not:Not
Iranian Polymer Journal ( IF 2.485 ) Pub Date: 2023-05-12 , DOI:
10.2174/1570179420666230320153649
Aim: pyrimidine and pyrazole have various biological and pharmaceutical applications such as antibacterial, antifungal, antileishmanial, anti-inflammatory, antitumor, and anti-cancer. Introduction: In this search, the goal is to prepare pyrimidine-pyrazoles and study their anticancer activity. Methods: 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile bearing pyrazoles (4,6-8) have been synthesized. Firstly, the reaction of 1-allyl-2-(methylthio)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile (1) with chalcones 2a-b produced the intermediates 3a-b. The latter was reacted with hydrazine hydrate to give the targets 4a-b. On the other hand, hydrazinolysis of compound 1 yielded the hydrazino derivative 5 which upon reaction with chalcones 2c-i or 1,3-bicarbonyl compounds afforded the compounds 6-8. Finally, the new compounds were characterized by spectral data (IR, 1H NMR, 13C NMR) and elemental analysis. Moreover, they were evaluated for Panc-1, MCF-7, HT-29, A-549, and HPDE cell lines as anti-cancer activity Results: All the tested compounds 3,4,6-8 showed IC50 values > 50 μg/mL against the HPDE cell line. Compounds 6a and 6e exhibited potent anticancer activity where the IC50 values in the range of 1.7-1.9, 1.4-182, 1.75-1.8, and 1.5-1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines. Conclusion: New pyrimidine-pyrazole derivatives were simply synthesized, in addition, some of them showed potential anticancer activity.
Iranian Polymer Journal ( IF 2.485 ) Pub Date: 2023-05-09 , DOI:
10.2174/1570179420666230508124847
: Anti-inflammatory agents suppress inflammatory mediators such as prostaglandins, prostacyclins, cytokines, thromboxane, histamine, bradykinins, COX-I and COX-II, 5-LOX, and other substances. These inflammatory chemicals create inflammatory responses when tissue is injured by trauma, bacteria, heat, toxins, or other factors. These inflammatory reactions may result in fluid flow from the blood vessels into the tissues, resulting in swelling. When the therapeutic importance of these clinically beneficial medications in treating inflammation was recognized, it spurred the invention of even more powerful and important molecules. Oxadiazole derivatives are exceptionally potent NSAIDs, and they are widely used. Comprehensive biochemical, structure-activity-relationship and pharmacological investigations have demonstrated that these 1,3,4-oxadiazole compounds exhibit anti-inflammatory properties. This review article outlines the synthesis scheme for 1,3,4-oxadiazole used in treating inflammation.
Iranian Polymer Journal ( IF 2.485 ) Pub Date: 2023-02-16 , DOI:
10.2174/1570179420666221129153933
Derivatives of 1,3,4-oxadiazole are effective in the treatment and cure of a wide range of diseases in medical chemistry, while industrial development has shown that they can be utilised as corrosion inhibitors and light-emitting diodes. The researchers discovered several promising synthetic strategies that created 1,3,4-oxadiazoles in extraordinarily high yields while using environmentally friendly methods. These compounds can potentially be used in a wide range of lifechanging applications. Stable isomeric oxadiazole forms of pleconaril, raltegravir, butalamine, fasiplon, oxolamine, and several other drugs are among the numerous potent and effective pharmaceuticals that are now on the market. Fasiplon, butalamine, raltegravir, and pleconaril treat HIV/AIDS patients. This article has attempted to bring attention to the chemistry and pharmacology of oxadiazole and its derivatives. Oxadiazole derivatives have been used extensively as prospective therapeutic agents in clinical research, and this has become standard practice. The use of biological and in-silico models has enabled scientists to identify more synthetic analogues of cancer prevention, antifungal, and anti-HIV medications. This article provides recent information regarding procedures for synthesizing 1,3,4-oxadiazoles and their biological actions on the body.
Iranian Polymer Journal ( IF 2.485 ) Pub Date: 2023-01-13 , DOI:
10.2174/1570179420666221118100525
Imidazoles have long held a special place in heterocyclic chemistry, and their derivatives have piqued interest in recent years due to their diverse chemistry and pharmacology features. Imidazole is a biologically and pharmaceutically important nitrogen-containing heterocyclic ring. As a result, researchers have been interested in imidazole molecules. For a century and a half, purine, histamine, and other natural compounds all contained the imidazole ring. A number of imidazole drugs have been prepared and marketed for the treatment of various diseases. In view of this, we herein report a detailed account of synthetic procedures for various imidazole drugs.
Iranian Polymer Journal ( IF 2.485 ) Pub Date: 2023-05-03 , DOI:
10.2174/1570179420666230428125251
Objective: In this study, a simple triethylammonium salt of phosphoric acid (triethylammonium dihydrogen phosphate) (4) in the liquid state was utilized as an inexpensive, efficient one-pot three components, solvent-free synthesis of thiazolidine-4-one derivatives, with good to excellent yields. Techniques such as FT-IR, 1H-NMR, 13C-NMR,13C-NMR-DEPT-135, and MS. were used for the structural elucidation. The high biotic efficiency of the newly obtained compounds was confirmed by in vitro antimicrobial action against Gram-positive (S. Aureus), Gram-negative bacteria (P. Aeruginosa and E. Coli) and antifungal activity (C. Albicans) via microplate titer dilution technique. Finally, a molecular docking study was performed with a resolved crystal structure of S. Aureus D-alanine alanyl carrier protein ligase (PDB ID: 7VHV). This investigation aimed to synthesize a new series of thiazolidine-4-one derivatives combined with benzoxazole moiety. Material and method: Ionic liquid assistance one-pot solvent-free synthesis method used to synthesize a new series of thiazolidine-4-one derivative (10a-e). Results: Structural identification of new synthesis and biological evaluation via techniques of (IR, 1H-NMR, 13C-NMR, 13C-NMR-DEPT-135, and MS). Conclusion: Ionic liquid is utilized as an inexpensive, efficient one-pot three-component solvent-free synthesis of thiazolidine-4-one derivatives with good to excellent yields. Most of the synthesized compounds showed high biological and anti-fungal activity, in line with the docking study against mentioned microorganism and crystal structure of PDB (ID: 7VHV), respectively.
Iranian Polymer Journal ( IF 2.485 ) Pub Date: 2023-05-11 , DOI:
10.2174/1570179420666230510104319
INTRODUCTION: The rising numbers of multiple drug-resistant (MDR) pathogens and the consequent antibacterial therapy failure that resulted in severe medical conditions push to illustrate new molecules with extended activity against the resistant strains. In this manner, chemical derivatization of known antibiotics is proposed to save efforts in drug discovery, and penicillins serve as an ideal in this regard. METHOD: Seven synthesized 6-aminopenicillanic acid-imine derivatives (2a-g) were structure elucidated using FT-IR, 1H NMR, 13C NMR, and MS spectroscopy. In silico molecular docking and ADMET studies were made. The analyzed compounds obeyed Lipinski’s rule of five and showed promising in vitro bactericidal potential when assayed against E. coli, E. cloacae, P. aeruginosa, S. aureus, and A. baumannii. MDR strains using disc diffusion and microplate dilution techniques. RESULT: The MIC values were 8 to 32 µg/mL with more potency than ampicillin, explained by better membrane penetration and more ligand-protein binding capacity. The 2g entity was active against E. coli. This study was designed to find new active penicillin derivatives against MDR pathogens. CONCLUSION: The products showed antibacterial activity against selected MDR species and good PHK, PHD properties, and low predicted toxicity, offering them as future candidates that require further preclinical assays.
Iranian Polymer Journal ( IF 2.485 ) Pub Date: 2023-05-10 , DOI:
10.2174/1570179420666230327090545
Background: A combination of paclitaxel with antineoplastic agents or paclitaxel alone was used clinically for the treatment of metastatic breast cancer. However, paclitaxel has poor water solubility and limited effect on some metastatic breast cancers. Hence, novel paclitaxel derivatives are in demand. In addition, the inducible nitric oxide synthase inhibitor, and aminoguanidine has a synergistic antitumor effect with chemotherapeutics. Objective: This study aims to design and synthesize the paclitaxel-aminoguanidine conjugates. Upon cellular internalization, the novel paclitaxel-aminoguanidine conjugates could release paclitaxel and aminoguanidine with the aid of esterase and weak acids in cancer cells. Methods: Paclitaxel-aminoguanidine conjugates were synthesized using click chemistry. The biological activity of paclitaxel-aminoguanidine conjugates was evaluated by MTT assay, determination of nitric oxide, analysis of apoptosis and cell cycle, and wound healing assay. Results: Here, a novel paclitaxel-aminoguanidine conjugate was synthesized using click chemistry. Compared with paclitaxel, the water solubility of paclitaxel-aminoguanidine conjugates increased obviously. Upon cellular internalization, the novel paclitaxel-aminoguanidine conjugates released paclitaxel and aminoguanidine to synergistically inhibit the proliferation and metastasis of breast cancer cells with the aid of esterase and weak acids in cancer cells. The results of the MTT assay showed that compared with paclitaxel or the mixture of paclitaxel and aminoguanidine, the cytotoxicity of compound 4 against 4T1 cells was enhanced. As for apoptosis induced by these compounds, the paclitaxel-aminoguanidine conjugates also had a stronger ability to induce apoptosis than paclitaxel or the mixture of paclitaxel and aminoguanidine. The results of the scratch test showed that the anti-metastatic effect of the con-jugate was the strongest among these tested compounds. Conclusion: These findings indicate that paclitaxel-aminoguanidine conjugate is a promising anticancer agent worthy of further study.
Iranian Polymer Journal ( IF 2.485 ) Pub Date: 2023-05-09 , DOI:
10.2174/1570179420666230508125144
: Compounds containing triazole have many significant applications in the dye and ink industry, corrosion inhibitors, polymers, and pharmaceutical industries. These compounds possess many antimicrobial, antioxidant, anticancer, antiviral, anti-HIV, antitubercular, and anticancer activities. Several synthetic methods have been reported for reducing time, minimizing synthetic steps, and utilizing less hazardous and toxic solvents and reagents to improve the yield of triazoles and their analogues synthesis. Among the improvement in methods, green approaches towards triazole forming biologically active compounds, especially anticancer compounds, would be very important for pharmaceutical industries as well as global research community. In this article, we have reviewed the last five years of green chemistry approaches on click reaction between alkyl azide and alkynes to install 1,2,3-triazole moiety in natural products and synthetic drug-like molecules, such as in colchicine, flavanone cardanol, bisphosphonates, thiabendazoles, piperazine, prostanoid, flavonoid, quinoxalines, C-azanucleoside, dibenzylamine, and aryl-azotriazole. The cytotoxicity of triazole hybrid analogues was evaluated against a panel of cancer cell lines, including multidrug-resistant cell lines.
Iranian Polymer Journal ( IF 2.485 ) Pub Date: 2023-06-06 , DOI:
10.2174/1570179420666230602155447
INTRODUCTION: In this work, we studied the problem of determining the values of the Zagreb indices of all the realizations of a given degree sequence. METHOD: We first obtained some new relations between the first and second Zagreb indices and the forgotten index sometimes called the third Zagreb index. These relations also include the triangular numbers, order, size, and the biggest vertex degree of a given graph. As the first Zagreb index and the forgotten index of all the realizations of a given degree sequence are fixed, we concentrated on the values of the second Zagreb index and studied several properties including the effect of vertex addition. RESULT: In our calculations, we make use of a new graph invariant, called omega invariant, to reach numerical and topological values claimed in the theorems. This invariant is closely related to Euler characteristic and the cyclomatic number of graphs. CONCLUSION: Therefore this invariant is used in the calculation of some parameters of the molecular structure under review in terms of vertex degrees, eccentricity, and distance.
Iranian Polymer Journal ( IF 2.485 ) Pub Date: 2022-12-27 , DOI:
10.2174/1570179420666220930154257
Pyrimidines serve as key structural components in chemical frameworks and biological processes. Several pyrimidine analogues have been produced over the years by means of traditional methods that necessitated large amounts of solvents, reagents, and, most importantly, additional time, which has led them to become prohibitive. These procedures are now being replaced with more cost-effective adaptive methodologies that incorporate one-pot synthesis and greener approaches involving various green solvents and catalysts. The current review covers a number of green synthetic techniques, including ultrasound-assisted synthesis, visible light irradiation synthesis, solvent-free synthesis, catalyst-free synthesis, microwave-assisted synthesis, and green catalyst synthesis for the synthesis of pyrimidine derivatives. Accordingly, it integrates different strategies to synthesize heterocyclic pyrimidine analogues in a well-organized manner.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学4区 | POLYMER SCIENCE 高分子科学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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16.20 | 30 | Science Citation Index Expanded | Not |
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